molecular formula C8H12N2O B8591683 2-Methoxymethylphenylhydrazine

2-Methoxymethylphenylhydrazine

Cat. No.: B8591683
M. Wt: 152.19 g/mol
InChI Key: CVNDJYZTTMPSSQ-UHFFFAOYSA-N
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Description

2-Methoxymethylphenylhydrazine is a phenylhydrazine derivative characterized by a methoxymethyl (-CH₂-O-CH₃) substituent attached to the phenyl ring. Phenylhydrazines are typically synthesized via reactions between hydrazine derivatives and substituted aromatic compounds. For example, phenylhydrazines can be prepared using bis(2,2,2-trichloroethyl) azodicarboxylates and electron-rich arenes , or via condensation of hydrazine hydrate with esters or aldehydes . The methoxymethyl group likely enhances solubility and influences reactivity due to its electron-donating nature, similar to other alkoxy-substituted phenylhydrazines.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

[2-(methoxymethyl)phenyl]hydrazine

InChI

InChI=1S/C8H12N2O/c1-11-6-7-4-2-3-5-8(7)10-9/h2-5,10H,6,9H2,1H3

InChI Key

CVNDJYZTTMPSSQ-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=CC=C1NN

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
4-Methoxyphenylhydrazine Hydrochloride C₇H₁₁ClN₂O ~188.63 19501-58-7 Para-methoxy, hydrochloride salt
(2-Methoxy-5-methylphenyl)hydrazine hydrochloride C₈H₁₃ClN₂O 188.66 65208-14-2 Ortho-methoxy, 5-methyl, hydrochloride
2-Methoxy-6-(methylsulphonyl)phenylhydrazine C₈H₁₁N₂O₃S₂ Not reported 942474-91-1 Ortho-methoxy, 6-methylsulphonyl
1-Methyl-2-phenylhydrazine hydrochloride C₇H₁₁ClN₂ 162.63 635-26-7 N-methyl, ortho-phenyl

Structural Insights :

  • Substituent Position : The methoxy group in 2-Methoxymethylphenylhydrazine is ortho to the hydrazine moiety, which may sterically hinder reactions compared to para-substituted analogs like 4-Methoxyphenylhydrazine Hydrochloride .
  • Electron Effects : Methoxy and methylsulphonyl groups differ in electronic properties. Methoxy is electron-donating, while methylsulphonyl (in 2-Methoxy-6-(methylsulphonyl)phenylhydrazine) is electron-withdrawing, altering reactivity in nucleophilic additions .
  • Salt Forms : Hydrochloride salts (e.g., 4-Methoxyphenylhydrazine Hydrochloride) improve stability and crystallinity compared to free bases .

Physicochemical Properties

  • Solubility: Methoxy and methyl groups enhance solubility in polar solvents. For example, 2-Phenylacetohydrazide (C₈H₁₀N₂O) is soluble in methanol and ethanol, as shown in hydrazide-aldehyde condensations .
  • Thermal Stability: Hydrochloride salts (e.g., 4-Methoxyphenylhydrazine Hydrochloride) exhibit higher melting points (~306°C in similar pyridazinone derivatives) due to ionic interactions .
  • Spectroscopic Data : IR and NMR spectra of phenylhydrazines typically show characteristic peaks for N-H (3387 cm⁻¹), C=O (1674–1713 cm⁻¹), and aromatic C-H stretches (1350–1589 cm⁻¹) .

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